tert-ブチル N-(ベンジルスルファモイル)カルバメート

概要

説明

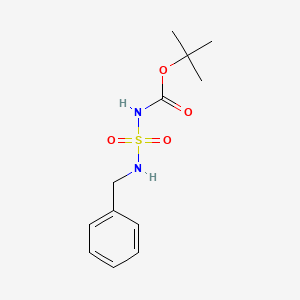

Tert-butyl N-(benzylsulfamoyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is known for its use as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a benzylsulfamoyl group.

科学的研究の応用

Tert-butyl N-(benzylsulfamoyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.

Medicine: It serves as a precursor in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(benzylsulfamoyl)carbamate typically involves the reaction of tert-butyl carbamate with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity. The general reaction scheme is as follows:

tert-butyl carbamate+benzylsulfonyl chloride→tert-butyl N-(benzylsulfamoyl)carbamate

Industrial Production Methods

Industrial production methods for tert-butyl N-(benzylsulfamoyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.

化学反応の分析

Types of Reactions

Tert-butyl N-(benzylsulfamoyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzylsulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine as the nucleophile would yield a sulfonamide derivative.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

作用機序

The mechanism of action of tert-butyl N-(benzylsulfamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

- tert-butyl N-(phenylsulfamoyl)carbamate

- tert-butyl N-(methylsulfamoyl)carbamate

- tert-butyl N-(ethylsulfamoyl)carbamate

Uniqueness

Tert-butyl N-(benzylsulfamoyl)carbamate is unique due to the presence of the benzylsulfamoyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable intermediate in the synthesis of bioactive molecules.

生物活性

Tert-butyl N-(benzylsulfamoyl)carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C12H18N2O4S

- Molecular Weight : 286.35 g/mol

Tert-butyl N-(benzylsulfamoyl)carbamate is primarily utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structural characteristics allow it to engage in specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.

The biological activity of tert-butyl N-(benzylsulfamoyl)carbamate is largely attributed to its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The benzylsulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition. This is particularly relevant in the context of cancer treatment, where such interactions can disrupt critical pathways in tumor cells .

- Binding Affinity : The carbamate moiety enhances binding affinity through hydrogen bonding and other non-covalent interactions, which increases specificity towards molecular targets.

1. Enzyme Inhibition Studies

Tert-butyl N-(benzylsulfamoyl)carbamate has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting enzymes involved in N-linked glycosylation, which is crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest or senescence, particularly in receptor tyrosine kinase-dependent cancer cells.

| Target Enzyme | Inhibition Type | Cell Type |

|---|---|---|

| Phosphopantetheinyl transferase | Competitive inhibition | Mycobacterium tuberculosis |

| Various glycosylation enzymes | Disruption of glycosylation | Cancer cell lines (e.g., A549) |

2. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that tert-butyl N-(benzylsulfamoyl)carbamate exhibits varying degrees of cytotoxic effects on different cancer cell lines. For example, studies indicate moderate cytotoxicity against A549 lung cancer cells, with potential for further development as an antitumor agent .

| Compound | Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| Tert-butyl N-(benzylsulfamoyl)carbamate | A549 (lung cancer) | Moderate activity observed |

| Rifampicin | Mycobacterium tuberculosis | Positive control for comparison |

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a study focusing on tuberculosis treatment, tert-butyl N-(benzylsulfamoyl)carbamate was evaluated for its inhibitory effects on Mycobacterium tuberculosis (Mtb). The compound was administered in vivo to mice infected with Mtb, demonstrating significant reductions in bacterial load compared to untreated controls .

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines has shown that tert-butyl N-(benzylsulfamoyl)carbamate can induce apoptosis and inhibit proliferation. For example, it was found to effectively inhibit the growth of several receptor tyrosine kinase-dependent cancers by blocking critical signaling pathways .

特性

IUPAC Name |

tert-butyl N-(benzylsulfamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYHTXUYYNNFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590852 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147000-78-0 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。